Droclidinium Bromide

Description

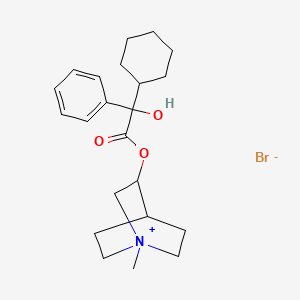

Structure

3D Structure of Parent

Properties

CAS No. |

29125-56-2 |

|---|---|

Molecular Formula |

C22H32BrNO3 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C22H32NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3;1H/q+1;/p-1 |

InChI Key |

RBKLLGUTSKKRLX-UHFFFAOYSA-M |

SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Droclidinium Bromide

Historical Overview of Droclidinium (B10859128) Bromide Synthesis Approaches

The foundational chemistry for synthesizing quaternary ammonium (B1175870) salts like Droclidinium Bromide has been established for over a century. The primary historical method for the quaternization step—the conversion of a tertiary amine to a quaternary ammonium salt—is the Menshutkin reaction, first described by Nikolai Menshutkin. wikipedia.org This reaction involves the treatment of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org

In the context of this compound, the synthesis would historically involve two key stages:

Esterification : The formation of an ester from 3-quinuclidinol (B22445) and a suitable derivative of α-phenylcyclohexaneglycolic acid.

Quaternization : The reaction of the resulting tertiary amine ester with an alkylating agent, such as methyl bromide, to form the final quaternary ammonium salt.

Early synthetic protocols for such reactions often required harsh conditions, such as prolonged heating, and were conducted in polar solvents like alcohols. wikipedia.orgdtic.mil The choice of alkyl halide was critical, with reactivity following the order of iodide > bromide > chloride. wikipedia.org These early methods, while effective, were often limited by thermal stability of the reactants and the potential for side reactions, leading to challenges in purification and lower yields. dtic.mil The development of quaternary ammonium compounds (QACs) has since progressed through multiple generations, with each new class showing improved efficacy and specificity. apsnet.org

Table 1: Comparison of Historical and Modern Quaternary Ammonium Salt Synthesis

| Aspect | Historical Approaches (e.g., Menshutkin Reaction) | Advanced Synthetic Routes |

|---|---|---|

| Conditions | Often harsh (e.g., high temperatures, prolonged heating). dtic.mil | Milder conditions, often at room temperature. rsc.org |

| Selectivity | Low stereoselectivity; risk of side products. dtic.mil | High chemo-, regio-, and stereoselectivity. acs.orgmdpi.com |

| Catalysis | Typically non-catalytic, relying on stoichiometric reagents. | Extensive use of transition metal, phase transfer, and biocatalysts. wikipedia.orgacs.orgispe.org |

| Efficiency | Lower yields and atom economy. | Higher yields, improved atom economy, and continuous flow processes. ispe.org |

| Environmental Impact | Use of hazardous solvents and generation of significant waste. ijbpas.com | Focus on green chemistry principles to minimize waste and use safer solvents. instituteofsustainabilitystudies.com |

Advanced Synthetic Routes for this compound and Related Quaternary Ammonium Compounds

Modern organic synthesis offers a sophisticated toolkit to overcome the limitations of historical methods. For complex molecules like this compound, which contains multiple stereocenters, advanced routes prioritize selectivity, efficiency, and sustainability.

The structure of this compound possesses stereogenic centers, making stereocontrol a critical aspect of its synthesis. The development of catalytic enantioselective methods for the synthesis of chiral ammonium ions is a significant challenge, primarily because tertiary amines with a stereogenic nitrogen center often undergo rapid racemization at room temperature. acs.org

Modern strategies to address this include:

Dynamic Kinetic Resolution : This approach is feasible for the quaternization of amines that racemize quickly. The N-allylation of N-methyl tetrahydroisoquinolines, for example, has been achieved with high enantiomeric ratios using palladium catalysts, representing a breakthrough in the catalytic enantioselective synthesis of chiral ammonium ions. acs.org

Asymmetric Hydrogenation : Iridium(I) catalysts with specific P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, yielding chiral piperidine (B6355638) derivatives with high enantioselectivity. mdpi.com This type of strategy could be adapted for the stereoselective synthesis of the quinuclidine (B89598) core.

Substrate Control : In diastereoselective quaternization reactions, the existing chirality in a molecule can direct the stereochemical outcome of a subsequent reaction. For a molecule like the this compound precursor, the chiral centers in the glycolate (B3277807) or quinuclidinol moiety could influence the stereoselective formation of the quaternary center.

Catalysis is central to modern, efficient synthesis. For quaternary ammonium compounds, several catalytic systems are relevant:

Phase Transfer Catalysis (PTC) : Quaternary ammonium salts themselves are widely employed as phase transfer catalysts, which accelerate reactions between reagents in immiscible solvent phases. wikipedia.org This is particularly useful in reactions involving anionic nucleophiles and organic substrates.

Transition Metal Catalysis : Palladium and Iridium complexes are instrumental in advanced synthetic transformations. Palladium-catalyzed allylation is a key reaction for forming certain C-N bonds stereoselectively. acs.org

Quaternary Ammonium Salt Catalysts : In some cases, quaternary ammonium salts can act as recyclable and highly efficient catalysts for specific transformations, such as the one-pot, three-component synthesis of β-phosphonomalonates. rsc.org

A continuous process for the quaternization of tertiary amines with an alkyl halide has been developed, operating in a tubular reactor at elevated pressure (12 to 65 bar). google.com This method reduces viscosity and can even be performed without a solvent, minimizing by-product formation. google.com

The pharmaceutical industry is increasingly adopting green chemistry principles to enhance sustainability. ispe.orginstituteofsustainabilitystudies.com These principles provide a framework for designing environmentally benign chemical processes. ijbpas.comnih.gov

Table 2: Application of Green Chemistry Principles in Quaternary Ammonium Compound Synthesis

| Principle | Application in Pharmaceutical Synthesis |

|---|---|

| Waste Prevention | Designing synthetic routes that minimize or eliminate waste from the outset. instituteofsustainabilitystudies.com |

| Atom Economy | Maximizing the incorporation of all materials from the reactants into the final product. ispe.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2. instituteofsustainabilitystudies.comjocpr.com |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. ispe.orgjocpr.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; utilizing continuous flow synthesis. ispe.orggoogle.com |

| Use of Renewable Feedstocks | Synthesizing QACs from natural sources like coconut oil and tallow. tsijournals.comresearchgate.net |

Novel Catalytic Approaches in this compound Synthesis

Intermediate Compound Derivatization and Purification Techniques for this compound

The synthesis of this compound proceeds through key intermediates that must be derivatized and purified. The primary intermediate is the tertiary amine ester formed from 3-quinuclidinol and α-phenylcyclohexaneglycolic acid.

Intermediate Derivatization : The key derivatization is the quaternization of this tertiary amine. This is typically achieved by reaction with an alkyl halide, specifically methyl bromide, in a suitable solvent. wikipedia.orgwikipedia.org The reaction conditions, such as solvent, temperature, and pressure, are optimized to ensure high conversion and minimize impurities. google.com

Purification Techniques : Quaternary ammonium salts are ionic and often highly water-soluble, which can complicate their isolation and purification. google.com Several methods are employed:

Precipitation/Crystallization : This is a common and effective method. The product can be precipitated from the reaction mixture by adding a less polar solvent (an anti-solvent) like hexane (B92381) or diethyl ether. mdpi.com Simple crystallization can also be used to purify the product without the need for column chromatography. rsc.org Washing the resulting crystals with a solvent like ethanol or 2-propanol helps remove residual impurities. google.com

Amine-Induced Precipitation : A novel technique involves adding a water-miscible aliphatic amine to a concentrated aqueous solution of the quaternary ammonium salt. This unexpectedly causes the salt to precipitate out in solid form, allowing for its separation. google.com

Solvent Extraction and Washing : After synthesis, the crude product can be dissolved in water and washed with an organic solvent like ether or carbon tetrachloride to remove any unreacted, non-polar starting materials or by-products. tsijournals.com

Ion-Exchange Chromatography : For high-purity applications, ion-exchange resin chromatography can be used to separate the target quaternary ammonium salt from other ionic impurities. hyaluronicacidsupplier.comgoogle.com

Table 3: Purification Techniques for Quaternary Ammonium Salts

| Technique | Principle | Typical Application |

|---|---|---|

| Precipitation/Crystallization | Differential solubility of the product in a solvent/anti-solvent system. mdpi.com | Primary isolation and purification of the solid product from the reaction mixture. rsc.org |

| Solvent Washing | Partitioning of impurities between two immiscible liquid phases (e.g., aqueous and organic). tsijournals.com | Removal of unreacted starting materials and non-polar by-products. tsijournals.com |

| Amine-Induced Precipitation | Addition of a water-miscible aliphatic amine to an aqueous solution of the salt to force precipitation. google.com | Isolation of water-soluble quaternary ammonium salts from aqueous solutions. google.com |

| Ion-Exchange Chromatography | Separation based on reversible binding to a charged stationary phase. hyaluronicacidsupplier.comgoogle.com | High-purity separation, often used to exchange the counter-ion. google.com |

Molecular Mechanism of Action of Droclidinium Bromide

Ligand-Receptor Interaction Studies of Droclidinium (B10859128) Bromide

The foundation for understanding the pharmacological activity of a receptor-active compound lies in detailed ligand-receptor interaction studies. These investigations are crucial for determining the affinity, selectivity, and kinetics of the drug's binding to its molecular target(s). For an anticholinergic agent such as droclidinium bromide, these studies would typically focus on the family of muscarinic acetylcholine (B1216132) receptors (M1-M5).

Radioligand Binding Assays for this compound Target Engagement

Radioligand binding assays are a cornerstone technique for characterizing receptor-ligand interactions. eurofinsdiscovery.comgiffordbioscience.com These assays utilize a radioactively labeled ligand to quantify the binding of a compound to its receptor. oncodesign-services.com Despite the identification of this compound as a chemical entity, specific data from radioligand binding assays are not available in the published literature. yaozh.comgoogle.com

Saturation binding experiments are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. perceptive.com In a typical saturation assay, increasing concentrations of a radiolabeled form of this compound would be incubated with a preparation of cells or membranes expressing muscarinic receptors. The amount of bound radioactivity would be measured to generate a saturation curve, from which the Kd and Bmax values could be derived.

Table 1: Hypothetical Saturation Binding Data for [³H]-Droclidinium Bromide

| [³H]-Droclidinium Bromide (nM) | Total Binding (cpm) | Nonspecific Binding (cpm) | Specific Binding (cpm) |

| 0.1 | 500 | 50 | 450 |

| 0.5 | 2200 | 250 | 1950 |

| 1.0 | 3800 | 500 | 3300 |

| 5.0 | 7500 | 2500 | 5000 |

| 10.0 | 8500 | 5000 | 3500 |

| 20.0 | 9000 | 7000 | 2000 |

| 50.0 | 9500 | 8500 | 1000 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Competition binding assays are used to determine the affinity of an unlabeled compound (in this case, this compound) for a receptor by measuring its ability to compete with a radioligand for binding. nih.gov These experiments yield an IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki). The Ki is an intrinsic measure of the compound's binding affinity. Such assays would be essential to determine the binding profile of this compound across the different muscarinic receptor subtypes (M1-M5). nih.govmdpi.com

Table 2: Hypothetical Competition Binding Data for this compound at Muscarinic Receptors

| Muscarinic Receptor Subtype | Radioligand | This compound Ki (nM) |

| M1 | [³H]-Pirenzepine | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available |

| M3 | [³H]-4-DAMP | Data not available |

| M4 | [³H]-Pirenzepine | Data not available |

| M5 | [³H]-4-DAMP | Data not available |

Note: This table illustrates the type of data that would be generated from such studies; no experimental values for this compound have been published.

Saturation Binding Analysis of this compound

Kinetic Characterization of this compound-Receptor Interactions

The kinetics of ligand-receptor binding, specifically the association (kon) and dissociation (koff) rate constants, provide a more dynamic understanding of a drug's action than equilibrium binding constants alone. nih.gov These parameters determine the residence time of the drug on the receptor, which can be a critical factor for its duration of action. For instance, long-acting muscarinic antagonists like tiotropium (B1237716) exhibit very slow dissociation from the M3 receptor. droracle.ainih.gov Kinetic studies for this compound would reveal whether it is a rapidly or slowly dissociating ligand, which would have significant implications for its pharmacological profile.

Identification and Characterization of Primary and Secondary Molecular Targets for this compound

While this compound is classified as an anticholinergic agent, suggesting the muscarinic receptors as its primary targets, comprehensive profiling is necessary to identify any potential secondary targets. google.com This is often achieved through broad screening panels where the compound is tested against a wide array of receptors, ion channels, and enzymes. Such studies are crucial for understanding the selectivity of the compound and for predicting potential off-target effects. The primary and secondary molecular targets for this compound have not been publicly documented.

Cellular and Subcellular Mechanistic Investigations of this compound

Beyond direct receptor binding, understanding the cellular and subcellular consequences of this interaction is vital. For a muscarinic antagonist, this would involve investigating its effects on downstream signaling pathways. Muscarinic receptors are G protein-coupled receptors that, upon activation by acetylcholine, trigger various intracellular signaling cascades. nih.gov For example, M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C, leading to inositol (B14025) phosphate (B84403) production and calcium mobilization. In contrast, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP levels.

Cellular assays would be employed to determine if this compound acts as an antagonist (blocking the effect of an agonist like acetylcholine) or an inverse agonist (reducing the basal activity of the receptor) at each muscarinic receptor subtype. There is currently no published research detailing the cellular or subcellular mechanistic investigations of this compound.

Receptor Occupancy Studies of this compound in Biological Systems

Receptor occupancy studies are crucial for understanding the dose-dependent effects of a drug and for correlating receptor binding with clinical efficacy. nih.gov These studies typically measure the percentage of target receptors that are bound by a drug at various concentrations.

Detailed, publicly available in vitro or in vivo receptor occupancy studies specifically quantifying the binding of this compound to muscarinic receptor subtypes (M1-M5) are not readily found in the reviewed scientific literature. Consequently, a data table of receptor binding affinities (Ki values) or percentage of receptor occupancy for this compound cannot be provided at this time.

For context, similar anticholinergic agents like aclidinium (B1254267) bromide have been studied extensively. Aclidinium bromide has shown high affinity for all five muscarinic receptor subtypes. nih.gov It is plausible that this compound, as a fellow muscarinic antagonist, shares a similar broad affinity profile, which is characteristic of non-selective agents. google.com

Intracellular Signaling Cascades Modulated by this compound

The binding of an antagonist like this compound to muscarinic receptors prevents the initiation of intracellular signaling cascades normally triggered by acetylcholine. The specific cascades modulated depend on the receptor subtype being blocked.

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. nih.govmdpi.com Acetylcholine binding to these receptors activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit these downstream signaling events.

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. nih.govmdpi.com Acetylcholine activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com this compound's antagonism at these sites would therefore prevent the acetylcholine-induced decrease in cAMP.

Specific studies detailing the quantitative effects of this compound on these individual signaling pathways are not available in the public domain. Research on other muscarinic antagonists has shown that modulation of these pathways can affect a wide range of cellular processes, including inflammation and cell proliferation. nih.govmedsci.org

Comparative Pharmacological Mechanisms of this compound with Related Anticholinergic Agents

A comparison of this compound with other anticholinergic agents highlights the nuances within this drug class. The primary comparators are atropine (B194438), a naturally occurring non-selective antagonist, and ipratropium (B1672105) bromide, a synthetic quaternary ammonium (B1175870) compound.

This compound is identified as a peripheral anticholinergic agent, suggesting it has a limited ability to cross the blood-brain barrier. google.com This is often due to a quaternary ammonium structure, similar to ipratropium bromide, which carries a positive charge and thus has reduced lipid solubility. nps.org.au This characteristic is intended to minimize central nervous system side effects.

The table below provides a comparative overview of the pharmacological properties of this compound and related anticholinergic agents, based on available information.

| Feature | This compound | Atropine | Ipratropium Bromide | Aclidinium Bromide |

| Selectivity | Non-selective muscarinic antagonist google.com | Non-selective muscarinic antagonist drugbank.com | Non-selective muscarinic antagonist nps.org.au | High affinity for all 5 muscarinic receptor subtypes nih.gov |

| Systemic Action | Peripheral google.com | Crosses blood-brain barrier nps.org.au | Minimally absorbed systemically nps.org.au | Rapidly hydrolyzed in plasma, limiting systemic exposure |

| Receptor Kinetics | Data not available | Readily reversible | Dissociation half-life at M3 receptor is ~3 hours nps.org.au | Longer duration of action at M3 receptors than ipratropium nih.gov |

Table 1: Comparative Pharmacological Features of Anticholinergic Agents

In comparison to atropine, which can cause significant central nervous system effects, peripherally acting agents like this compound and ipratropium bromide are designed for more targeted effects on peripheral organs. nps.org.aunih.govnih.gov Compared to other quaternary ammonium anticholinergics like aclidinium bromide, the duration of action and receptor subtype kinetics of this compound remain to be fully elucidated in publicly accessible studies. nih.gov

Structure Activity Relationship Sar Studies of Droclidinium Bromide and Analogues

Elucidation of Key Pharmacophores for Droclidinium (B10859128) Bromide Activity

A pharmacophore is an abstract concept representing the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com For muscarinic antagonists like Droclidinium Bromide, the key pharmacophoric elements are well-established and are centered around the interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). ontosight.aiopcw.org

The fundamental pharmacophore for this class of antagonists includes:

A Cationic Center: A positively charged nitrogen atom, which is crucial for binding to a conserved aspartate residue in the orthosteric binding pocket of the muscarinic receptor. mdpi.com In this compound, this is the quaternary nitrogen of the quinuclidine (B89598) ring system.

A Hydrogen Bond Acceptor: An ester group, which is a common feature in potent anticholinergics like atropine (B194438) and 3-quinuclidinyl benzilate (BZ), is vital for interaction with the receptor. mdpi.comfirsthope.co.in

Hydrophobic/Aromatic Groups: Large, non-polar moieties, such as the two phenyl rings of the benzilate group, are necessary for establishing strong van der Waals and hydrophobic interactions within the receptor pocket. firsthope.co.in The presence of these aromatic rings is known to increase the potency of the molecule. firsthope.co.in

These features collectively ensure a high-affinity interaction with the receptor, leading to the competitive antagonism of acetylcholine. opcw.orgguidetopharmacology.org

Impact of Substituent Modifications on this compound's Molecular Interactions

Modifying the substituents on the core scaffold of a quinuclidinyl benzilate analogue has a profound impact on its binding affinity and selectivity. gardp.orgnih.gov

The quaternization of the nitrogen atom in the quinuclidine ring is a critical modification that distinguishes this compound from its tertiary amine precursor, 3-quinuclidinyl benzilate (BZ). sciencemadness.org

Quaternary Ammonium (B1175870) Group: This permanent positive charge generally enhances binding to the muscarinic receptor. nih.gov However, its most significant effect is on the pharmacokinetic properties of the molecule. The charge drastically reduces lipid solubility, which in turn prevents the molecule from crossing the blood-brain barrier. firsthope.co.inresearchgate.net This modification is a common strategy in medicinal chemistry to eliminate central nervous system (CNS) side effects while retaining peripheral activity. sciencemadness.orgfirsthope.co.in Compounds like Ipratropium (B1672105) Bromide and Propantheline utilize a quaternary ammonium group for this purpose. mdpi.comfirsthope.co.in

Counterion (Bromide): The bromide ion is the counterion to the positively charged quaternary ammonium group. While the primary activity is dictated by the Droclidinium cation, the nature of the counterion can influence the compound's physical properties, such as solubility and stability.

Stereochemistry plays a pivotal role in the interaction of quinuclidinyl esters with muscarinic receptors. This compound has two chiral centers: one on the quinuclidine ring (at carbon-3) and one in the benzilate moiety. nih.govopcw.org

It has been demonstrated with analogues that the stereoisomers can have vastly different potencies. For instance, in the case of 3-quinuclidinyl benzilate (BZ), the (R)-enantiomer is significantly more potent than the (S)-enantiomer. opcw.org Similarly, for radioiodinated analogues like 4-IQNB, the absolute stereochemistry at both the quinuclidinyl and benzilate centers significantly affects binding affinity. nih.gov Studies on these related compounds strongly suggest that the specific spatial arrangement of the ester and hydroxyl groups of the benzilate moiety, along with the orientation of the quinuclidine ring, is critical for optimal receptor fit. The (R)-configuration at the quinuclidinol carbon is generally preferred for high affinity. nih.govnih.gov

Table 1: Influence of Stereochemistry on Receptor Binding in an Analogue

This table illustrates the impact of stereochemistry on the binding affinity of a related compound, 3-quinuclidinyl benzilate (BZ), highlighting the difference in potency between its enantiomers.

| Compound/Stereoisomer | Relative Potency | Finding |

| (R)-(-)-BZ | High | At least 20 times more potent than the (S)-isomer in producing behavioral effects. opcw.org |

| (S)-(+)-BZ | Low | Significantly less active than the (R)-isomer. opcw.org |

| Racemic BZ | Moderate | Activity is the sum of the contributions of both enantiomers. opcw.org |

Quaternary Nitrogen and Counterion Effects on this compound Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org For classes of compounds like muscarinic antagonists, QSAR can be a powerful tool for predicting the activity of new analogues and understanding the key molecular properties driving that activity. acs.orgnih.gov

While specific QSAR models for this compound are not publicly documented, models developed for related series of muscarinic antagonists, such as 3-(2-furanyl)quinuclidin-2-ene derivatives, demonstrate the utility of this approach. nih.govresearchgate.net These models often use techniques like Comparative Molecular Field Analysis (CoMFA) to build 3D-QSAR models. acs.orgnih.gov

Such models can:

Predict the binding affinity (e.g., Ki value) of newly designed analogues before they are synthesized.

Guide the optimization of lead compounds by indicating which positions on the molecule are sensitive to steric or electronic modifications. nih.gov

Help in designing compounds with improved selectivity for different muscarinic receptor subtypes.

For a series of M1-AChR antagonists, a QSAR model was constructed with a high correlation coefficient (R² = 88.44), indicating a strong predictive capability based on descriptors like interaction energy and lipophilicity. rsc.org

Descriptor analysis is the process of identifying which molecular properties (descriptors) are most important for predicting biological activity in a QSAR model. rsc.org For muscarinic antagonists, key descriptors often fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule. CoMFA contour maps, for example, can show regions where bulky substituents increase or decrease activity. The volume of a ligand has been suggested as a determinant for its biological activity as an agonist or antagonist. rsc.org

Electrostatic Descriptors: These describe the electronic properties, such as charge distribution and dipole moment. The positive charge of the quaternary nitrogen and the partial charges on the ester group are critical electrostatic features.

Hydrophobic Descriptors: These quantify the lipophilicity (e.g., logP) of the molecule. While high lipophilicity can improve membrane passage to access the receptor, the quaternization in this compound significantly lowers it to prevent CNS entry. ontosight.aifirsthope.co.in

Topological Descriptors: These are numerical representations of the molecular structure and branching. nih.gov

In a typical QSAR model for this class, interaction energy with the receptor, lipophilicity, and the fraction of sp³ hybridized carbons have been shown to be important predictive variables. rsc.org

Preclinical Mechanistic Research and in Vitro / in Vivo Model Development for Droclidinium Bromide

Development and Validation of In Vitro Mechanistic Models for Droclidinium (B10859128) Bromide

Cell-Based Assays for Receptor Function and Signaling of Droclidinium Bromide

No specific data from cell-based assays investigating the receptor function and signaling pathways of this compound are available in the public domain. Such assays would typically be used to determine the compound's affinity and functional activity (agonist or antagonist) at specific receptors, such as muscarinic receptors, which are common targets for antispasmodic agents.

Organ Bath and Tissue Preparation Studies for Functional Assessment of this compound

There is no published research detailing the use of organ bath and tissue preparation studies to assess the functional effects of this compound. These types of studies are essential for evaluating a compound's direct effects on smooth muscle contractility in tissues like the ileum or bladder, providing insights into its potential spasmolytic activity.

Utilization of In Vivo Animal Models for Mechanistic Elucidation of this compound

Selection and Characterization of Relevant Animal Models for this compound Research

Information regarding the selection and characterization of specific animal models used for the research of this compound is not available. The choice of animal models would depend on the therapeutic target of the compound, but without this information, no specific models can be cited.

Pharmacodynamic Endpoints for Mechanistic Studies of this compound in Animal Models

There are no publicly available data on the pharmacodynamic endpoints used to study the mechanistic effects of this compound in animal models. These endpoints are critical for understanding how the drug affects the body and for establishing a dose-response relationship.

Investigation of this compound's Target Engagement in Animal Tissues

No studies have been found that investigate the target engagement of this compound in animal tissues. Such studies are vital to confirm that the compound interacts with its intended molecular target in a living organism.

Translational Aspects from Preclinical Mechanistic Findings to Theoretical Considerations for this compound

Translational research acts as a critical bridge, converting basic scientific discoveries from laboratory settings into potential clinical applications. nih.govfrontiersin.orgnih.gov For a compound like this compound, this process would involve integrating preclinical findings to predict its clinical efficacy and safety profile. The journey from preclinical data to clinical use is guided by translational pharmacology, which aims to ensure that early data can forecast clinical outcomes. nih.gov

A primary consideration in the translational pathway for an anticholinergic drug is its affinity and selectivity for the different subtypes of muscarinic receptors (M1-M5). nih.govmdpi.com These receptors are distributed throughout the body, and their engagement can lead to both therapeutic effects and adverse reactions. nih.govmdpi.com For instance, antagonism of M3 receptors in the smooth muscle of the airways leads to bronchodilation, a desired effect in treating respiratory conditions. patsnap.comnih.gov Conversely, blockade of M1 receptors in the central nervous system can lead to cognitive impairment, while effects on M2 receptors in the heart can cause cardiovascular side effects. nih.gov

Preclinical in vitro studies are fundamental in establishing the binding profile of a compound. Radioligand binding assays are typically employed to determine the affinity (often expressed as K_i, the inhibition constant) of the drug for each muscarinic receptor subtype. A higher affinity for the target receptor (e.g., M3 for respiratory indications) and lower affinity for off-target receptors (e.g., M1, M2) would be a desirable characteristic, suggesting a potentially favorable therapeutic window.

Table 1: Illustrative Muscarinic Receptor Binding Affinities (K_i, nM) for Representative Anticholinergic Compounds

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Ipratropium (B1672105) | High | High | High | High | High |

| Tiotropium (B1237716) | High | High | High | Moderate | Moderate |

| Aclidinium (B1254267) | High | High | High | High | High |

| Pirenzepine | High | Moderate | Low | Moderate | Moderate |

This table presents representative data for well-studied anticholinergic agents to illustrate the concept of receptor affinity profiles. Specific data for this compound is not available.

Following receptor binding assays, in vitro functional assays are conducted to assess the compound's ability to inhibit acetylcholine-induced cellular responses. These studies, often performed in cell lines expressing specific human muscarinic receptor subtypes, help to confirm the antagonistic activity of the drug.

In vivo models are then used to translate these in vitro findings into a physiological context. For a potential respiratory therapeutic, studies in animal models such as guinea pigs, dogs, or rodents would assess the drug's ability to inhibit bronchoconstriction induced by agents like methacholine (B1211447) or acetylcholine (B1216132). nih.gov These studies provide crucial information on the drug's potency, duration of action, and potential side effects in a living organism.

Table 2: Representative In Vivo Preclinical Data for an Investigational Anticholinergic Agent

| Animal Model | Endpoint Measured | Method of Induction | Result |

| Guinea Pig | Inhibition of Bronchoconstriction | Inhaled Methacholine | Dose-dependent reduction in airway resistance |

| Dog | Heart Rate Changes | Intravenous Administration | Minimal increase in heart rate at therapeutic doses |

| Rat | Salivary Secretion | Pilocarpine-induced | Inhibition of salivation |

This table is a hypothetical representation of typical in vivo preclinical findings for an anticholinergic compound. Specific data for this compound is not available.

A significant translational challenge for anticholinergic drugs is predicting the "anticholinergic load" or the cumulative effect of blocking muscarinic receptors throughout the body. bmj.comnih.gov High anticholinergic activity can lead to a range of side effects, including dry mouth, blurred vision, urinary retention, and cognitive impairment, particularly in vulnerable populations such as the elderly. nih.govnih.gov Therefore, preclinical studies that evaluate the potential for central nervous system penetration and effects on cognitive function in animal models are critical. frontiersin.org

The pharmacokinetic profile of the drug is another key translational aspect. nih.gov Factors such as the route of administration, absorption, distribution, metabolism, and excretion will significantly influence its efficacy and safety. For inhaled anticholinergics, rapid clearance from systemic circulation is a desirable feature to minimize side effects. nih.govnps.org.au

Computational Chemistry and Theoretical Pharmacology of Droclidinium Bromide

Molecular Docking and Dynamics Simulations of Droclidinium (B10859128) Bromide-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Droclidinium Bromide, and its biological target, in this case, muscarinic acetylcholine (B1216132) receptors (mAChRs).

Ligand-Protein Interaction Profiling of this compound

Ligand-protein interaction profiling aims to identify the specific non-covalent interactions that stabilize the binding of a drug to its receptor. These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and pi-stacking. Tools like PLIP (Protein-Ligand Interaction Profiler) are often used for this purpose. tubitak.gov.tr

For this compound, a quaternary ammonium (B1175870) compound, a key interaction within the binding pocket of a muscarinic receptor would be a cation-pi interaction between the positively charged nitrogen of the quinuclidine (B89598) ring and aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) in the receptor. Additionally, the hydroxyl group in this compound could act as a hydrogen bond donor or acceptor with polar residues in the binding site. The phenyl and cyclopentyl groups would likely engage in hydrophobic interactions.

A hypothetical interaction profile for this compound docked into the M3 muscarinic receptor is presented below.

Interactive Data Table: Hypothetical Ligand-Protein Interactions of this compound at the M3 Muscarinic Receptor

| Interaction Type | This compound Moiety | Receptor Residue (Hypothetical) | Distance (Å) |

|---|---|---|---|

| Cation-Pi | Quinuclidine Nitrogen | Trp421 | 4.2 |

| Hydrogen Bond | Hydroxyl Group (OH) | Asn419 | 2.9 |

| Hydrophobic | Phenyl Ring | Tyr114 | 3.8 |

| Hydrophobic | Cyclopentyl Ring | Val118 | 4.0 |

| Hydrophobic | Phenyl Ring | Phe197 | 4.5 |

Conformational Analysis of this compound at Binding Sites

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule (conformations) and their relative energies. Upon binding to a receptor, a flexible molecule like this compound will adopt a specific conformation, often referred to as the "bioactive conformation." Molecular dynamics simulations can be used to explore the conformational landscape of this compound within the receptor's binding site.

These simulations track the movements of the ligand and protein atoms over time, providing insights into the stability of different conformations and the flexibility of both the ligand and the binding pocket. For instance, the orientation of the phenyl and cyclopentyl groups relative to the quinuclidinyl ring is crucial for optimal receptor fit. Analysis of the simulation trajectories would reveal the most stable and frequently adopted conformations of this compound when bound to the receptor.

Quantum Chemical Calculations for this compound Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These properties are fundamental to understanding its reactivity and interactions.

Electronic Structure Analysis of this compound

Electronic structure analysis provides information about the distribution of electrons within a molecule. This can be used to calculate properties such as the electrostatic potential surface, which indicates regions of positive and negative charge on the molecule's surface. For this compound, the positive charge would be localized around the quaternary nitrogen, guiding its interaction with negatively charged or aromatic residues in the receptor.

Other calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability |

| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule |

| Electrostatic Potential | Positive around N+ | Guides interaction with receptor binding site |

Energetic Landscape of this compound Binding

Quantum chemical methods can be combined with molecular mechanics (QM/MM) in molecular dynamics simulations to provide a more accurate description of the binding energetics. The binding free energy, which determines the affinity of the drug for its target, can be calculated. A more negative binding free energy corresponds to a stronger binding affinity.

By calculating the binding energies for this compound with different muscarinic receptor subtypes (M1, M2, M3, etc.), it would be possible to understand its selectivity profile. The energetic landscape would reveal the energy barriers for binding and unbinding, providing insights into the kinetics of the interaction. For instance, a high energy barrier for unbinding would suggest a long residence time of the drug on the receptor, which often correlates with a longer duration of action. mdpi.com

In Silico Prediction of this compound's Molecular Interactions and Selectivity

In silico methods encompass a wide range of computational techniques to predict the properties of a drug molecule. For this compound, these methods can be used to predict its interactions and selectivity for different muscarinic receptor subtypes.

By creating homology models of the different muscarinic receptors and docking this compound into their binding sites, the subtle differences in the amino acid composition of the binding pockets can be analyzed. These differences are responsible for the selectivity of antagonists. For example, a residue that forms a hydrogen bond with this compound in the M3 receptor might be replaced by a non-polar residue in the M2 receptor, leading to a weaker interaction and thus selectivity for M3 over M2.

Molecular dynamics simulations of the this compound-receptor complexes for each subtype would further refine this understanding by revealing differences in the stability of the interactions and the conformational dynamics of the binding site. mdpi.comacs.org These predictions are crucial for rationalizing the pharmacological profile of the drug and for the design of new, more selective muscarinic antagonists.

Advanced Computational Methodologies Applied to this compound Research

The investigation of this compound at the molecular level has been significantly enhanced by the application of sophisticated computational techniques. These methods provide a detailed understanding of the molecule's behavior, its interaction with biological targets, and the underlying quantum mechanical properties that govern its function. Advanced computational strategies, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and extensive molecular dynamics (MD) simulations, are at the forefront of this research, offering insights that are often inaccessible through experimental means alone.

Hybrid QM/MM simulations, in particular, represent a powerful tool for studying chemical processes in complex biological systems. nih.govwikipedia.orgmpg.de This approach combines the accuracy of quantum mechanics (QM) for a specific region of interest, such as the ligand and the active site of its receptor, with the efficiency of molecular mechanics (MM) for the surrounding environment, like the rest of the protein and solvent. nih.govmpg.de The QM/MM methodology allows for the detailed investigation of electronic rearrangements during chemical reactions or binding events, which is crucial for understanding the subtleties of drug-receptor interactions. mpg.de For this compound, this could involve elucidating the precise nature of its binding to muscarinic receptors, including the formation and breaking of intermolecular bonds and the polarization effects that occur upon binding.

Molecular dynamics simulations offer a complementary approach, providing a dynamic view of molecular systems over time. nih.govnih.gov Recent advancements in computing power and the development of highly optimized simulation codes have enabled extended MD simulations that can capture spontaneous binding and unbinding events, as well as significant conformational changes in both the ligand and the receptor. nih.govchemrxiv.org Such simulations can reveal the pathways of ligand entry and exit from the binding site, the role of water molecules in mediating interactions, and the allosteric effects that binding at one site can have on distant parts of the receptor. nih.gov

Detailed Research Findings

While specific published studies applying advanced computational methodologies directly to this compound are not widely available, the established capabilities of these techniques allow for a clear projection of the types of research findings that can be obtained. For instance, a QM/MM study could be designed to calculate the binding free energy of this compound to its target receptor with high accuracy. Such a study would typically involve the following steps:

System Setup: Construction of a model system including the receptor, the ligand (this compound), and a surrounding solvent environment.

Partitioning: The system is divided into a QM region (the ligand and key amino acid residues in the binding pocket) and an MM region (the rest of the protein and solvent). mpg.de

Simulation: A series of simulations are run to sample the conformational space of the system and to calculate the interaction energies between the QM and MM regions.

Analysis: The simulation data is analyzed to determine the binding free energy, identify key intermolecular interactions, and visualize the binding mode of the ligand.

The results of such a study would provide a quantitative measure of the binding affinity and a detailed picture of the specific atomic interactions that are most important for binding.

The table below illustrates the type of data that could be generated from a hypothetical QM/MM study on the interaction of this compound with a muscarinic receptor. This data is for illustrative purposes to demonstrate the output of the methodology and is not derived from an actual study.

| Interaction Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Droclidinium - Asp105 | Ionic Bond | -8.5 |

| Droclidinium - Tyr404 | Hydrogen Bond | -4.2 |

| Droclidinium - Trp157 | π-π Stacking | -3.1 |

| Droclidinium - Asn405 | van der Waals | -2.5 |

This table is a hypothetical representation of data from a QM/MM study.

Similarly, long-timescale MD simulations could be employed to investigate the conformational dynamics of the receptor upon this compound binding. The findings from such a study could reveal, for example, that the binding of the antagonist stabilizes a particular inactive conformation of the receptor, thereby preventing its activation. The dynamic nature of these simulations can also uncover transient interactions that may be critical for the initial recognition of the ligand or for its dissociation from the receptor.

The combination of these advanced computational methodologies provides a powerful and comprehensive framework for the theoretical investigation of this compound. The insights gained from such studies are invaluable for a deeper understanding of its pharmacological action and for the rational design of future drug candidates.

Analytical Methods for Droclidinium Bromide Characterization in Research Settings

Spectroscopic Techniques for Droclidinium (B10859128) Bromide Purity and Structural Confirmation

Spectroscopic methods are fundamental in the elucidation of the molecular structure of droclidinium bromide and the assessment of its purity. Techniques such as Infrared (IR) spectroscopy are utilized to identify the functional groups present in the molecule. For instance, the IR spectrum of a similar compound, diquat (B7796111) dibromide, is used for qualitative analysis by comparing the sample spectrum with that of a standard. matec-conferences.org

For the elemental analysis of the bromide ion, colorimetric methods can be employed. One such method involves the reaction of bromide ions with chloramine-T in the presence of phenol (B47542) red, buffered to a specific pH, resulting in a colored compound whose intensity is proportional to the bromide concentration. uci.edu

Chromatographic Methodologies for this compound Analysis and Metabolite Profiling

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. rroij.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in the analysis of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. rroij.comresearchgate.netopenaccessjournals.com It operates by forcing a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). rroij.com The separation is based on the differential partitioning of the sample components between the two phases. rroij.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of polar compounds. In the analysis of similar quaternary ammonium (B1175870) compounds like cetrimonium (B1202521) bromide, RP-HPLC has been successfully applied to separate it from other components in a mixture. chem-soc.siresearchgate.net The optimization of chromatographic conditions, including mobile phase composition (e.g., acetonitrile-water mixture), pH, and column temperature, is crucial for achieving optimal separation. chem-soc.siresearchgate.net For instance, a study on the separation of lidocaine (B1675312) and cetrimonium bromide utilized a Beckman Ultrasphere ODS column with UV detection at 208 nm. chem-soc.siresearchgate.net Another application for a similar compound, fenoterol (B1672521) hydrobromide, employed a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 276 nm. bvsalud.org

Table 1: Example HPLC Conditions for Analysis of Similar Quaternary Ammonium Bromides

| Parameter | Condition 1 (Cetrimonium Bromide) chem-soc.siresearchgate.net | Condition 2 (Fenoterol Hydrobromide) bvsalud.org | Condition 3 (Rocuronium Bromide Impurity) google.com |

| Column | Beckman Ultrasphere ODS (4.6 x 150 mm, 5 µm) | C18 (150 mm x 3.9 mm, 5 µm) | Not specified |

| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:Water (30:70, v/v) with 0.1% triethylamine, pH 5.0 | A: Pure water, B: Acetonitrile (gradient elution) |

| Flow Rate | Not specified | 1.0 mL/min | 0.8-1.2 mL/min |

| Detection | UV at 208 nm | UV at 276 nm | UV at 205-215 nm |

| Column Temp. | 20-55 °C | Not specified | 35-45 °C |

| Injection Vol. | 20 µL | 10 µL | 20-50 µL |

Gas Chromatography (GC) Techniques for this compound

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. wikipedia.orgutoronto.ca However, direct analysis of quaternary ammonium compounds like this compound by GC is challenging due to their low volatility and thermal instability. rsc.org Often, derivatization is required to convert the non-volatile analyte into a more volatile derivative suitable for GC analysis.

A common approach for analyzing compounds with double bonds is bromination, followed by GC analysis. For example, acrylamide (B121943) is determined by brominating its double bond to form 2,3-dibromopropionamide, which is then extracted and analyzed by GC with an electron capture detector (GC-ECD). itesm.mx This approach could potentially be adapted for this compound if it contains a suitable functional group for derivatization.

The choice of stationary phase in the GC column is critical and is based on the polarity of the analytes. sigmaaldrich.com For polar compounds, polar stationary phases are typically used. sigmaaldrich.com

Mass Spectrometry (MS) and Hyphenated Techniques for this compound

Mass spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio of ions. ijprajournal.com When coupled with a separation technique like HPLC or GC, it creates a powerful analytical tool for identifying and quantifying compounds in complex mixtures. ijprajournal.comnih.gov

Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable in modern analytical toxicology and drug analysis. nih.gov LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. rsc.orgijprajournal.com It combines the separation power of HPLC with the high sensitivity and structural information provided by MS. ijprajournal.com For instance, LC-MS has been used for the analysis of other quaternary ammonium alkaloids, demonstrating high sensitivity. rsc.org Similarly, LC-MS/MS methods are highly sensitive for detecting related compounds. rsc.org

GC-MS is used for the analysis of volatile compounds. ijprajournal.com The separated components from the GC column are introduced into the mass spectrometer for ionization and detection. ijarnd.com While direct GC-MS of this compound is not feasible, analysis of its volatile degradation products or derivatives could be performed.

Inductively coupled plasma-mass spectrometry (ICP-MS) is another powerful hyphenated technique, often combined with ion chromatography (IC), for the specific detection of elements like bromine. nih.govspectroscopyonline.com This IC-ICP-MS setup allows for the sensitive and simultaneous determination of bromide and other anions. nih.gov

Table 2: Overview of Mass Spectrometry and Hyphenated Techniques

| Technique | Principle | Application for this compound Analysis |

| LC-MS | Combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijprajournal.com | Ideal for the direct analysis of this compound and its non-volatile metabolites due to its applicability to polar, non-volatile compounds. rsc.org |

| GC-MS | Couples gas chromatography with mass spectrometry for the analysis of volatile compounds. ijprajournal.com | Indirect analysis of this compound through derivatization to a volatile form or analysis of volatile degradation products. |

| IC-ICP-MS | Integrates ion chromatography with inductively coupled plasma mass spectrometry for element-specific detection. nih.gov | Highly sensitive determination of the bromide counter-ion and other anionic species. nih.gov |

Electrophoretic Methods for this compound Separation and Quantification

Electrophoretic methods separate molecules based on their migration in an electric field. thermofisher.com Capillary electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. sciex.com

Capillary Zone Electrophoresis (CZE) is a mode of CE where separation occurs in a buffer-filled capillary under the influence of a high voltage. nvkc.nl The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com CZE is a rapid and sensitive alternative to traditional gel electrophoresis for the separation of charged molecules like this compound. nvkc.nl For the analysis of the bromide ion, a CZE method with online isotachophoresis (ITP) pre-treatment has been developed, achieving a very low detection limit. nih.gov This method uses photometric detection and has been successfully applied to water samples. nih.gov

Table 3: Example CZE Conditions for Bromide Analysis nih.gov

| Parameter | Condition |

| Technique | Isotachophoresis-Capillary Zone Electrophoresis (ITP-CZE) |

| Detection | Photometric at 200 nm |

| pH | 2.7 |

| Limit of Detection (LOD) | 0.3 µg/L (in matrix) |

| Linear Range | 1-50 µg/L |

Future Directions and Emerging Research Avenues for Droclidinium Bromide

Integration of Multi-Omics Approaches in Droclidinium (B10859128) Bromide Research

A single-omics approach provides only a snapshot of a biological system. patsnap.com To gain a holistic understanding of the systemic effects of droclidinium bromide, future research should integrate data from multiple "omics" technologies. patsnap.comfrontiersin.org This multi-omics strategy can uncover complex interactions and regulatory networks influenced by the compound, moving beyond its known antimuscarinic activity. patsnap.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular cascade initiated by this compound, from genetic predisposition to functional outcomes. frontiersin.orgbiorxiv.org

Such integrative approaches are already being employed to study complex diseases like Chronic Obstructive Pulmonary Disease (COPD), for which other antimuscarinic agents are prescribed. nih.gov Applying a similar systems biology pipeline to this compound research could identify novel biomarkers for drug response and elucidate its effects on a systemic level. nih.gov

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Potential Research Application | Expected Insights |

|---|---|---|

| Genomics | Identifying genetic variations (e.g., SNPs in muscarinic receptor genes or metabolic pathway genes) that influence individual responses to this compound. | Personalized medicine approaches, prediction of patient response. |

| Transcriptomics | Analyzing changes in gene expression in target tissues (e.g., smooth muscle, secretory glands) and off-target tissues following exposure to this compound. | Understanding the broader regulatory impact on cellular pathways beyond direct receptor antagonism. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications in response to the drug. | Identification of downstream effector proteins and signaling cascades affected by this compound. |

| Metabolomics | Profiling changes in small molecule metabolites in biofluids (e.g., plasma, urine) after drug administration. | Elucidating the metabolic fate of the compound and its impact on systemic metabolic pathways. |

| 3D Genomics | Investigating how this compound might influence the three-dimensional folding of DNA, which affects gene regulation. drugdiscoverynews.com | Uncovering long-range regulatory interactions and epigenetic modifications influenced by the drug. drugdiscoverynews.com |

Novel Methodological Developments for this compound Investigation

The inherent chemical properties of quaternary ammonium (B1175870) compounds, including this compound, present unique analytical challenges due to their polarity and low volatility. Historically, this has made their quantification in biological matrices difficult. However, recent advancements in analytical chemistry offer robust and sensitive methods to overcome these hurdles.

Future investigations should leverage these novel techniques for a more precise characterization of this compound's pharmacokinetics and distribution. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly promising tool for the analysis of quaternary ammonium compounds, offering superior sensitivity and selectivity. gla.ac.uk The development of specific ion-pair extraction procedures can further enhance the recovery of these compounds from complex biological samples like plasma. ajpaonline.com

Table 2: Advanced Analytical Methods for this compound Research

| Analytical Technique | Principle | Application in this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. gla.ac.uk | Highly sensitive and specific quantification of this compound and its potential metabolites in biological fluids (plasma, urine). gla.ac.uk |

| Ion-Pair Liquid-Liquid Extraction | Uses an ion-pairing agent to form a neutral complex with the charged analyte, facilitating its extraction into an organic solvent. ajpaonline.com | Efficient pre-treatment of biological samples for cleaner extracts and improved analytical sensitivity. ajpaonline.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering different selectivity compared to HPLC. | Potential for rapid and efficient separation of this compound from other compounds. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | High-resolution analysis, particularly for charged molecules like quaternary ammonium compounds. |

Unexplored Mechanistic Pathways and Potential Research Targets for this compound

While the primary mechanism of this compound is antagonism of muscarinic receptors, research into other antimuscarinic agents suggests the potential for effects beyond this pathway. frontiersin.org The therapeutic efficacy and side-effect profiles of these drugs may be influenced by interactions with other receptors or signaling cascades. frontiersin.org For instance, some antimuscarinics have been found to inhibit non-neuronal ATP release or interact with other G protein-coupled receptors. frontiersin.org

A key area for future research is to determine if this compound exhibits similar "off-target" effects. This could reveal novel therapeutic applications or explain inter-individual differences in drug response. Given that this compound is a quaternary ammonium compound, its permanently charged nature is expected to limit its passage across the blood-brain barrier, reducing central nervous system effects compared to tertiary amines. scielo.br However, its interactions with peripheral targets beyond muscarinic receptors are largely unknown. Research into other quaternary ammonium antimuscarinics like hyoscine butylbromide has shown potential inhibition of nicotinic receptors as well. researchgate.net

Furthermore, the complexity of muscarinic receptor signaling itself offers avenues for exploration. There are five subtypes of muscarinic receptors (M1-M5) with varied distribution and function throughout the body. nih.gov While this compound is classified as a non-selective antagonist, its precise binding affinities for each subtype and the downstream consequences of this binding profile are not well-characterized. For example, the antimuscarinic darifenacin (B195073) has shown influence over non-muscarinic pathways in bladder tissue, suggesting a potential for similar actions by other compounds in this class. frontiersin.org

| Subtype-Specific Muscarinic Receptor Signaling | The functional consequences of M2 versus M3 receptor blockade in various tissues are complex and not fully elucidated for many older antimuscarinics. nih.gov | A detailed understanding of this compound's effects on M2/M3 signaling could better predict its tissue selectivity and side-effect profile. |

Q & A

Q. Methodological Answer :

- Synthesis Protocols : Use controlled stoichiometric ratios of precursors (e.g., quaternary ammonium compounds and bromide salts) under inert atmospheres to minimize oxidation .

- Purity Validation : Employ orthogonal analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection and ion-exchange chromatography to verify purity (>98%) and confirm the absence of residual solvents .

- Reproducibility : Document reaction conditions (temperature, pH, solvent systems) in line with ICH guidelines for synthetic reproducibility .

Advanced: How can researchers resolve contradictions in this compound’s reported mechanisms of action across in vitro and in vivo models?

Q. Methodological Answer :

- Controlled Variable Isolation : Design experiments to isolate confounding factors (e.g., metabolic degradation in vivo vs. static in vitro conditions) .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate time-course data from both models to identify discrepancies in bioavailability or tissue penetration .

- Systematic Review : Conduct a meta-analysis of existing studies to identify methodological biases (e.g., variations in dosage, species-specific responses) .

Basic: What are the best practices for validating this compound’s stability under varying storage conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Use ICH Q1A guidelines to assess degradation under stress conditions (e.g., elevated temperature, humidity) .

- Analytical Consistency : Monitor stability via HPLC-MS for degradation products and quantify active ingredient loss over time .

- Data Interpretation : Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Advanced: How should researchers address conflicting data on this compound’s efficacy in heterogeneous cell lines?

Q. Methodological Answer :

- Cell Line Authentication : Verify genetic and phenotypic consistency of cell lines using STR profiling .

- Dose-Response Normalization : Standardize efficacy metrics (e.g., IC50) relative to control compounds and adjust for cell proliferation rates .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and identify off-target effects .

Basic: What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

Q. Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50 and NOAEL (No-Observed-Adverse-Effect Level) .

- Outlier Handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

- Power Analysis : Predefine sample sizes using pilot data to ensure statistical significance (α=0.05, β=0.2) .

Advanced: How can this compound’s selectivity for muscarinic receptors be rigorously demonstrated amid cross-reactivity concerns?

Q. Methodological Answer :

- Competitive Binding Assays : Use radioligand displacement studies with atropine as a control to quantify receptor affinity .

- CRISPR-Modified Models : Employ receptor-knockout cell lines to confirm target specificity .

- Structural Analysis : Perform molecular docking simulations to predict binding interactions and compare with X-ray crystallography data .

Basic: What ethical considerations apply when designing human trials for this compound-based therapies?

Q. Methodological Answer :

- Informed Consent : Ensure transparency about risks/benefits and anonymize participant data per GDPR guidelines .

- Exclusion Criteria : Predefine exclusion factors (e.g., comorbidities, concurrent medications) to minimize confounding variables .

- Safety Monitoring : Implement DSMB (Data Safety Monitoring Board) oversight for adverse event tracking .

Advanced: How can researchers reconcile discrepancies between in silico predictions and empirical data on this compound’s metabolic pathways?

Q. Methodological Answer :

- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte or microsomal assays to validate computational predictions of CYP450 metabolism .

- Metabolite Identification : Apply high-resolution LC-MS/MS to detect and quantify phase I/II metabolites .

- Model Refinement : Iteratively update QSAR (Quantitative Structure-Activity Relationship) models with experimental data .

Basic: What criteria should guide the selection of animal models for this compound’s pharmacokinetic studies?

Q. Methodological Answer :

- Species Relevance : Prioritize models with homologous receptor expression (e.g., murine M3 receptors for muscarinic studies) .

- Physiological Alignment : Match metabolic rates and organ sizes to humans using allometric scaling principles .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size minimization .

Advanced: How can this compound’s long-term safety profile be assessed in translational research?

Q. Methodological Answer :

- Carcinogenicity Screening : Conduct 2-year rodent bioassays with histopathological analysis .

- Off-Target Surveillance : Use transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .

- Real-World Data (RWD) : Retrospectively analyze pharmacovigilance databases for post-marketing adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.